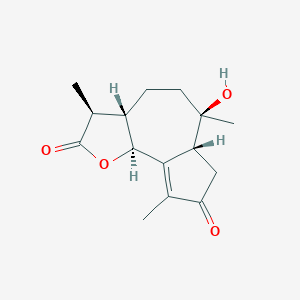
Isophotosantonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophotosantonin is a natural product that has been isolated from the leaves of the plant Pseudolarix kaempferi. It belongs to the class of compounds known as diterpenoids and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Effects
Saponins, which are structurally similar to Isophotosantonin, have been shown to exert antidiabetic effects. A study exploring their mechanisms in C2C12 skeletal muscle cells found that saponins activate the PI3K/Akt pathway, leading to phosphorylation and inactivation of GSK-3 alpha/beta. This results in the stimulation of glycogen synthesis and an increase in Glut4-dependent glucose transport across the cell membrane (Bhavsar et al., 2009).
Effects on Lipid and Glucose Metabolism
Another study on saponins from Helicteres isora, which are related to Isophotosantonin, evaluated their impact on glucose and lipid metabolism regulating genes. The treatment with these saponins led to a significant reduction in serum lipid and glucose levels and influenced the gene expression related to these metabolic pathways, suggesting potential applications in managing hyperlipidemia and hyperglycemia (Bhavsar et al., 2009).
Application in Pest Management
Research by the USDA Agricultural Research Service explored the use of natural products, including a saponin from pepper, in pest management. These studies indicate the potential of saponins and related compounds in developing natural pesticides (Duke et al., 2003).
Anticholinesterase and Antioxidant Potentials
Saponins isolated from Isodon rugosus were investigated for their anticholinesterase and antioxidant potentials. This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer’s, highlighting the potential of saponins in neurological disorder treatments (Zeb et al., 2014).
Eigenschaften
CAS-Nummer |
1618-98-0 |
|---|---|
Produktname |
Isophotosantonin |
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(3S,3aS,6R,6aR,9bS)-6-hydroxy-3,6,9-trimethyl-3a,4,5,6a,7,9b-hexahydro-3H-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h7,9-10,13,18H,4-6H2,1-3H3/t7-,9-,10+,13-,15+/m0/s1 |
InChI-Schlüssel |
FUKGETHUQZLZRJ-YIUCUBBLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@@]([C@@H]3CC(=O)C(=C3[C@H]2OC1=O)C)(C)O |
SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Kanonische SMILES |
CC1C2CCC(C3CC(=O)C(=C3C2OC1=O)C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




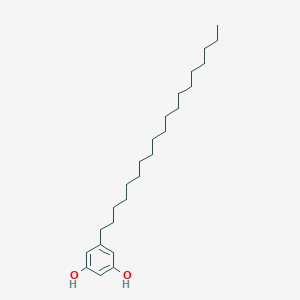
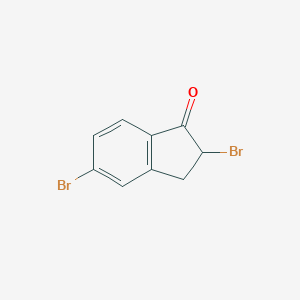
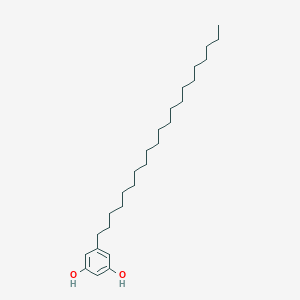
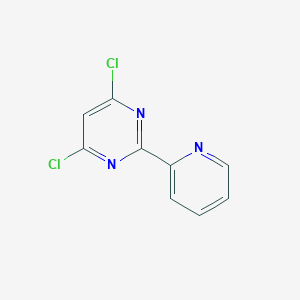
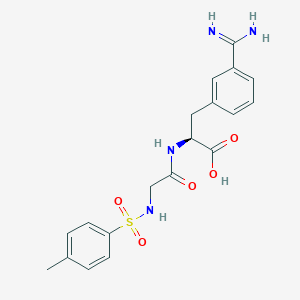
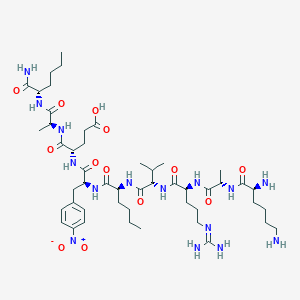
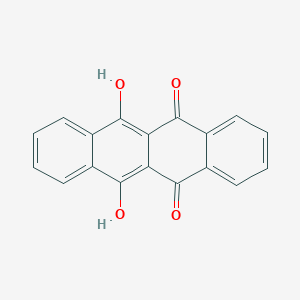
![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
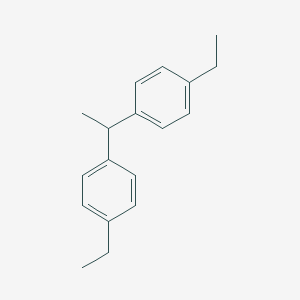
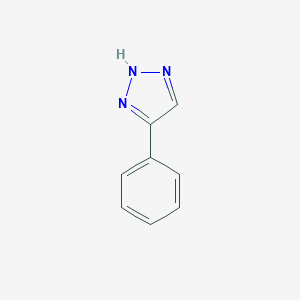
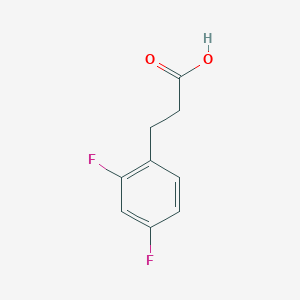
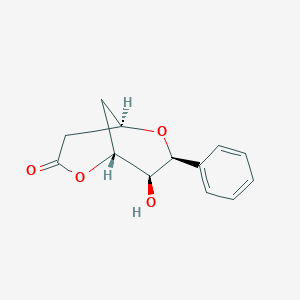
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)